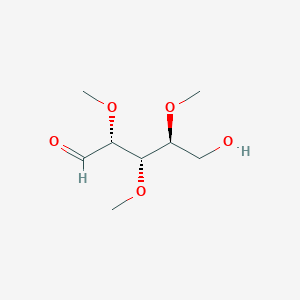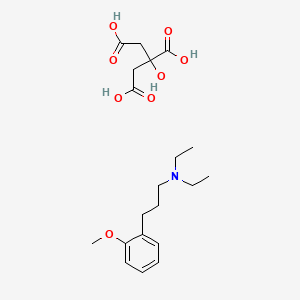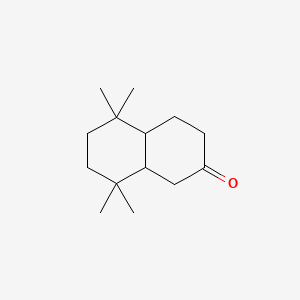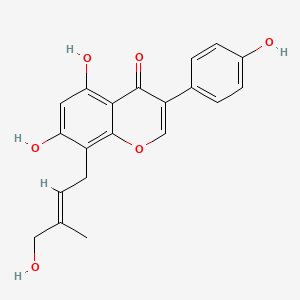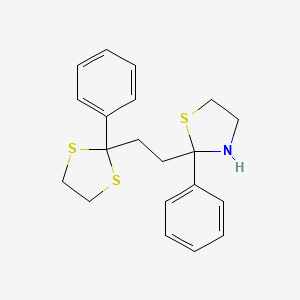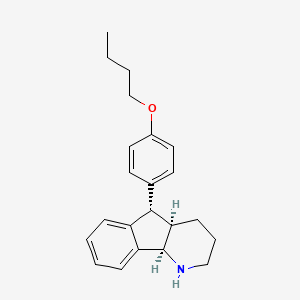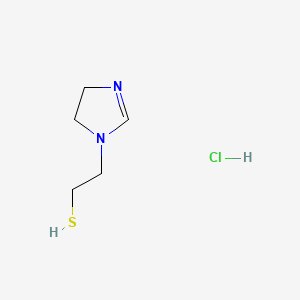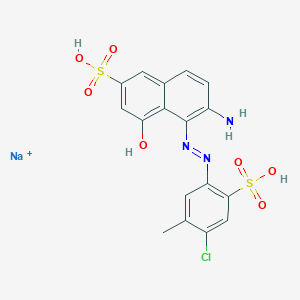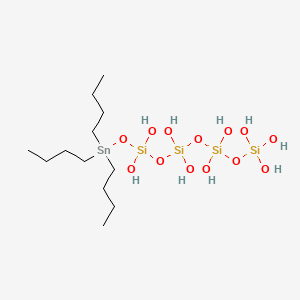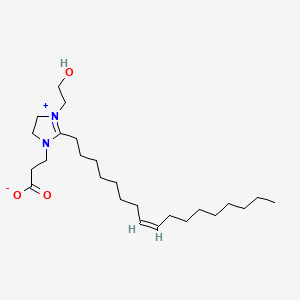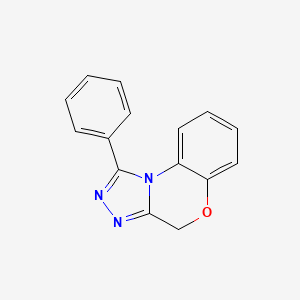![molecular formula C30H44N2O9 B12713874 3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 146817-69-8](/img/structure/B12713874.png)
3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanol, ((1-methyl-1,2-ethanediyl)bis(oxy))bis-, polymer with 1,1’-methylenebis(4-isocyanatobenzene) and oxybis(propanol) is a complex polymeric compound. It is primarily used in the production of polyurethane materials, which are known for their versatility and wide range of applications, including foams, elastomers, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a polyaddition reaction between [1-methyl-1,2-ethanediyl)bis(oxy)]bis(propanol) and 1,1’-methylenebis(4-isocyanatobenzene) in the presence of oxybis(propanol). The reaction typically occurs under controlled conditions, including specific temperature, time, and reactant concentrations .
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise molar ratios. The reaction is carried out under controlled temperature and pressure to ensure complete polymerization. The resulting polymer is then processed into various forms, such as foams or coatings, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. It can also participate in cross-linking reactions, which enhance its mechanical properties.
Common Reagents and Conditions
Addition Reactions: Typically involve alcohols or amines as reagents.
Cross-linking Reactions: Often use polyols or other multi-functional compounds.
Major Products
The major products of these reactions are cross-linked polyurethane networks, which exhibit enhanced mechanical strength and durability .
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of advanced materials with specific mechanical properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The polymer exerts its effects through the formation of strong covalent bonds between its constituent molecules. The isocyanate groups react with hydroxyl groups to form urethane linkages, resulting in a highly cross-linked network. This network structure is responsible for the polymer’s mechanical strength and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Polyurethane: Similar in structure but may vary in the type of diisocyanate and polyol used.
Polyurea: Formed by the reaction of isocyanates with amines instead of alcohols.
Epoxy Resins: Though different in chemistry, they also form cross-linked networks with high mechanical strength.
Uniqueness
This polymer is unique due to its specific combination of reactants, which results in a material with tailored properties for specific applications. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring high mechanical strength and chemical resistance .
Properties
CAS No. |
146817-69-8 |
|---|---|
Molecular Formula |
C30H44N2O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H20O4.C6H14O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10;7-3-1-5-9-6-2-4-8/h1-8H,9H2;9-11H,2-8H2,1H3;7-8H,1-6H2 |
InChI Key |
BSBPMRMHVQNFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCCO)OCCCO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)COCCCO |
Related CAS |
146817-69-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


